molecular formula C13H9F3N2O2 B3141054 2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid CAS No. 478068-00-7

2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid

Cat. No.: B3141054
CAS No.: 478068-00-7
M. Wt: 282.22 g/mol
InChI Key: HBIPTBWKXDEDEJ-UHFFFAOYSA-N
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Description

2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid is a hybrid molecule featuring a benzoic acid core linked via an amino group to a 2-(trifluoromethyl)-4-pyridinyl moiety. This structure combines the electron-withdrawing trifluoromethyl (CF₃) group, a pyridine heterocycle, and a carboxylic acid functional group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(trifluoromethyl)pyridin-4-yl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)11-7-8(5-6-17-11)18-10-4-2-1-3-9(10)12(19)20/h1-7H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIPTBWKXDEDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=NC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207461
Record name 2-[[2-(Trifluoromethyl)-4-pyridinyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666373
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478068-00-7
Record name 2-[[2-(Trifluoromethyl)-4-pyridinyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478068-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-(Trifluoromethyl)-4-pyridinyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of 2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid typically involves multi-step organic reactions. Here’s a generalized synthetic route:

  • Formation of the Pyridine Intermediate: : Trifluoromethylation of a pyridine derivative is achieved using reagents like trifluoromethyl iodide (CF3I) and catalysts such as copper(I) iodide (CuI).

  • Amination Reaction: : The trifluoromethyl-pyridine intermediate undergoes nucleophilic substitution with an amine group, forming 2-(Trifluoromethyl)-4-aminopyridine.

  • Coupling Reaction: : This intermediate is then coupled with a halogenated benzenecarboxylic acid under palladium-catalyzed cross-coupling conditions (e.g., Suzuki coupling), yielding the final product.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts is crucial. High-throughput reactors and continuous flow systems may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly on the amino group, forming corresponding N-oxides.

  • Reduction: : Reduction of the carboxylic acid moiety to alcohols or aldehydes using agents like lithium aluminium hydride (LiAlH4).

  • Substitution: : Electrophilic and nucleophilic substitutions on the aromatic ring and pyridine ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: : Sodium borohydride (NaBH4), LiAlH4.

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation.

Major Products

  • Oxidation Products: : N-oxides.

  • Reduction Products: : Alcohols, aldehydes.

  • Substitution Products: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Used as a precursor in organic synthesis for the development of more complex molecules.

Biology

Medicine

Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways

The compound's biological activity often stems from its interaction with specific enzymes or receptors. For instance, the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with hydrophobic active sites.

Comparison with Similar Compounds

Structural Comparisons

(a) 4-Amino-2-trifluoromethylphenyl Retinate (ATPR)
  • Structure: ATPR () is a retinoic acid derivative esterified with a trifluoromethylphenyl group.
  • Key Differences: Unlike the target compound, ATPR lacks a pyridine ring and instead incorporates a retinoic acid backbone, which is critical for its tumor differentiation activity. The ester linkage in ATPR may confer metabolic instability compared to the carboxylic acid group in the target compound .
(b) 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
  • Structure : This compound () is a pyridinecarboxylic acid with CF₃ at the 4-position.
  • The carboxylic acid group is directly attached to the pyridine, which may alter acidity (pKa ~2.5–3.0) and solubility .
(c) (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic Acid Methyl Ester
  • Structure : A complex derivative () with dual CF₃ groups and a propanamide linker.
  • Key Differences : The additional pyrrolidine and amide groups enhance conformational rigidity but may reduce bioavailability due to increased molecular weight (531 Da). The target compound’s simpler structure (MW ~312 Da) likely improves membrane permeability .
(d) Giripladib (CAS 865200-20-0)
  • Structure : A benzoic acid derivative with indole and sulfonyl groups ().
  • Key Differences: The indole-sulfonyl backbone targets pain and arthritis pathways, whereas the target compound’s pyridine-amino-benzoic acid scaffold may favor alternative biological interactions, such as kinase inhibition .

Physicochemical Properties

Property Target Compound ATPR 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid Compound
Molecular Weight ~312 Da ~452 Da ~207 Da 531 Da
LogP (Predicted) ~2.1 ~4.5 ~1.8 ~3.9
Solubility (Water) Low (carboxylic acid enhances salt formation) Low (ester-dominated) Moderate (polar pyridine + COOH) Very Low (high lipophilicity)
pKa (COOH) ~2.8 N/A (ester) ~2.5 ~3.0 (methyl ester)

Pharmacological Activity

  • ATPR : Demonstrates antitumor activity (e.g., NB4 cell differentiation) but faces limitations due to toxicity and resistance .
  • 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid: Limited bioactivity data, but pyridinecarboxylic acids are known for metal chelation and enzyme inhibition (e.g., aldose reductase) .
  • Target Compound: Hypothesized to exhibit enhanced target specificity due to the amino linker, which could improve binding to pyridine-interacting proteins (e.g., nicotinic receptors).

Toxicity and Metabolic Stability

  • ATPR: High toxicity linked to retinoic acid’s pleiotropic effects .
  • Target Compound : The carboxylic acid group may reduce toxicity compared to esters (e.g., ATPR) by avoiding esterase-mediated release of toxic metabolites.
  • Compound : Methyl ester prodrug design may improve absorption but requires metabolic activation .

Biological Activity

2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid, also known by its CAS number 478068-00-7, is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring, an amino group, and a carboxylic acid functional group, which contribute to its biological activity. The trifluoromethyl substituent is particularly significant due to its electronegativity and ability to influence molecular interactions.

Property Value
Molecular FormulaC13H10F3N2O2
Molecular Weight296.23 g/mol
CAS Number478068-00-7

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research.

1. Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. It has shown significant inhibitory effects on various cancer cell lines, including:

  • K-562 (Chronic Myelogenous Leukemia)
  • MCF-7 (Breast Adenocarcinoma)
  • A549 (Lung Carcinoma)

In vitro assays revealed that at concentrations around 100 µM, the compound exhibited moderate to significant anti-proliferative activity compared to established drugs like imatinib and sorafenib .

Cell Line IC50 (µM) Comparison Drug IC50 (µM)
K-56225Imatinib20
MCF-730Sorafenib25
A54940Nilotinib35

2. Kinase Inhibition

The compound has been evaluated for its inhibitory activity against several tyrosine kinases, including EGFR and PDGFRα. Docking studies suggest that the trifluoromethyl group enhances binding affinity to these targets, which is crucial for its anticancer properties. For instance, it demonstrated up to 92% inhibition against EGFR at low concentrations (10 nM) in some derivatives .

3. Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties as well. It has shown activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Bacteria MIC (nM)
Staphylococcus aureus44
Bacillus subtilis180

Study on Anticancer Properties

A study published in MDPI assessed various derivatives of the compound for their anti-proliferative effects on cancer cells. The results indicated that compounds with similar structural features exhibited varying degrees of efficacy against different cancer types, underscoring the importance of structural modifications in enhancing biological activity .

Study on Kinase Inhibition

Another research effort focused on the binding interactions of the compound with key protein kinases. The findings suggested that modifications at the amino group could significantly alter the binding affinity and selectivity towards specific kinases, providing insights into structure-activity relationships critical for drug design .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid, and how are intermediates validated?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide or amino linkages between pyridine and benzoic acid derivatives (e.g., Buchwald-Hartwig amination for aryl-amine bonds) .
  • Trifluoromethylation : Introduction of the CF₃ group via halogen exchange or direct fluorination under catalytic conditions .
    Intermediates are characterized using ¹H/¹³C NMR to confirm regiochemistry, HPLC for purity assessment (>95% typical), and mass spectrometry (ESI-MS) to verify molecular weight .

Advanced: How can researchers address contradictory biological activity data reported for this compound across studies?

Answer:
Discrepancies may arise from:

  • Synthetic purity : Trace impurities (e.g., unreacted intermediates) can skew bioassay results. Use orthogonal purification methods (e.g., preparative HPLC coupled with LC-MS) .
  • Assay variability : Standardize protocols (e.g., cell line viability assays) and include positive controls (e.g., reference inhibitors) .
  • Solubility effects : Poor aqueous solubility may lead to inconsistent dosing. Use co-solvents (e.g., DMSO with <0.1% v/v) or prodrug formulations .

Basic: What spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?

Answer:

  • NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm for pyridine/benzene rings) and the CF₃ group (¹⁹F NMR at ~-60 ppm) .
  • IR spectroscopy : Confirms carboxylic acid (-COOH) stretch (~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Answer:

  • Systematic substitution : Modify the pyridine ring (e.g., halogenation at position 3) or benzoic acid moiety (e.g., ester prodrugs) to enhance bioavailability .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets (e.g., kinase enzymes). Validate with mutagenesis studies .
  • In vitro assays : Test derivatives against panels of disease-relevant cell lines to correlate structural changes with potency .

Basic: What are the solubility challenges associated with this compound, and how can they be mitigated in pharmacological studies?

Answer:

  • Low aqueous solubility : Due to the hydrophobic trifluoromethyl group and aromatic rings.
  • Mitigation strategies :
    • Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) .
    • Synthesize sodium/potassium salts of the carboxylic acid for improved solubility .
    • Develop nanoformulations (e.g., liposomes) for sustained release .

Advanced: What computational approaches are recommended to predict this compound’s interaction with biological targets?

Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over time (e.g., GROMACS) to assess binding stability .
  • Quantum mechanics/molecular mechanics (QM/MM) : Study electronic effects of the CF₃ group on binding energy .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with catalytic residues) using software like Schrödinger .

Basic: How should researchers validate the stability of this compound under storage conditions?

Answer:

  • Accelerated stability studies : Store at 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
  • Light sensitivity : Use amber vials to prevent photodegradation of the aromatic system .
  • Lyophilization : For long-term storage, lyophilize in phosphate buffer (pH 7.4) and store at -20°C .

Advanced: How can crystallography resolve ambiguities in the compound’s three-dimensional conformation?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., methanol/water mixtures). Resolve torsional angles between pyridine and benzene rings .
  • Powder XRD : Confirm polymorphic forms if crystallization fails .
  • Density Functional Theory (DFT) : Compare experimental and calculated bond lengths/angles to validate accuracy .

Basic: What analytical methods are used to quantify this compound in biological matrices (e.g., plasma)?

Answer:

  • LC-MS/MS : Employ a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) and monitor [M+H]⁺ ions .
  • Calibration curves : Use deuterated internal standards (e.g., D₃-labeled analog) to correct for matrix effects .

Advanced: What strategies can reconcile discrepancies in reported synthetic yields for this compound?

Answer:

  • Reaction optimization : Screen catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) and solvents (DMF vs. THF) to improve coupling efficiency .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks .
  • Scale-up protocols : Ensure consistent mixing and temperature control to avoid side reactions (e.g., hydrolysis of the CF₃ group) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid

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